Diphenyldiarsonic acid

Beschreibung

Diphenyldiarsonic acid is an organoarsenic compound characterized by two phenyl groups bonded to an arsenic atom, with additional oxygen-containing functional groups. Its synthesis involves refluxing alcoholic diphenylarsine oxide with phosphorous acid or reducing diphenylarsinic acid under controlled conditions . It is highly reactive in air, oxidizing to form diphenylarsinic acid anhydride or oxide .

Eigenschaften

CAS-Nummer |

5344-50-3 |

|---|---|

Molekularformel |

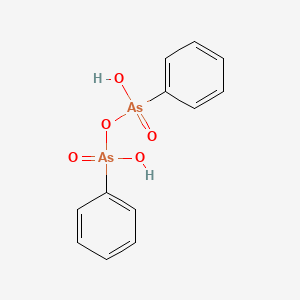

C12H12As2O5 |

Molekulargewicht |

386.06 g/mol |

IUPAC-Name |

[hydroxy(phenyl)arsoryl]oxy-phenylarsinic acid |

InChI |

InChI=1S/C12H12As2O5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,18) |

InChI-Schlüssel |

VXTYIZLEQYLJHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[As](=O)(O)O[As](=O)(C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyldiarsonic acid can be synthesized through various chemical reactions involving arsenic compounds. One common method involves the reaction of diphenylarsine chloride with an oxidizing agent to produce diphenyldiarsonic acid . The reaction conditions typically require a controlled environment to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of diphenyldiarsonic acid involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as batch experiments and extended X-ray absorption fine structure (EXAFS) spectroscopy to monitor the production process and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Reaction Mechanism with Grignard Reagents

DA reacts with Grignard reagents (RMgBr) to form alkyl or aryl derivatives:

Here, the chloride group in DA is displaced by the R group from the Grignard reagent, expanding the organoarsenic compound library .

Sodium Process

Employed by Edgewood Arsenal, this method involves reacting chlorobenzene with arsenic trichloride (AsCl₃) in the presence of sodium. The reaction is not explicitly detailed in the provided sources but likely involves nucleophilic substitution or coupling mechanisms .

German Sandmeyer Process

Used during World War I, this method involves:

-

Phenyldiazonium chloride reacting with sodium arsenite.

-

Acidification, reduction, and neutralization steps.

Structural and Reaction Insights

-

Pyramidal As(III) center : DA’s structure features a trigonal pyramidal arsenic atom bonded to two phenyl groups and one chloride. The As-Cl bond length is 2.26 Å, with Cl-As-C and C-As-C angles of 96° and 105°, respectively .

-

Reactivity : DA serves as a precursor to other organoarsenic compounds (e.g., diphenylcyanoarsine) via cyanide substitution .

Limitations and Gaps

The provided sources do not address Diphenyldiarsonic acid directly. If this compound refers to a diarsenic acid derivative (e.g., Ph₂AsO₂H), its reactions would likely involve:

-

Reduction : Conversion to chloroarsine analogs (similar to diphenylarsinic acid → DA).

-

Substitution : Reaction with nucleophiles or electrophiles to replace the -O₂H group.

-

Coordination chemistry : Potential interactions with metals due to arsenic’s lone pairs.

For comprehensive data on Diphenyldiarsonic acid, additional peer-reviewed studies or patent literature would be required.

Wissenschaftliche Forschungsanwendungen

Diphenyldiarsonic acid has a wide range of scientific research applications. In environmental science, it is studied for its impact on soil and water contamination and the development of remediation techniques . In chemistry, it is used to understand the behavior of organoarsenic compounds and their interactions with other chemicals . In biology and medicine, research focuses on its toxicological effects and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of diphenyldiarsonic acid involves its interaction with cellular components, leading to toxic effects. It primarily targets proteins and enzymes, disrupting their normal function and causing cellular damage . The pathways involved in its mechanism of action include oxidative stress and interference with cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Phenylarsonic Acid (C₆H₅AsO₃H₂)

- Structure: A monocyclic aromatic arsenical with one phenyl group and a single arsenic center bonded to hydroxyl and oxygen groups.

- Synthesis : Prepared via diazotization and coupling reactions involving phenyl precursors and arsenite salts .

- Properties: Less sterically hindered than diphenyldiarsonic acid, leading to higher solubility in polar solvents.

- Applications : Historically used in veterinary medicine and as a precursor for more complex arsenicals .

Diphenylarsinic Acid ((C₆H₅)₂AsO₂H)

- Structure : Features two phenyl groups and an arsenic atom bonded to two oxygen atoms and a hydroxyl group.

- Synthesis : Derived from the oxidation of diphenyldiarsonic acid or reduction of diphenylchloroarsine .

- Properties : Forms hygroscopic crystals with higher oxidative stability compared to diphenyldiarsonic acid. Reacts with chlorides to form trichloride derivatives .

- Applications: Intermediate in synthesizing organoarsenic pharmaceuticals and pesticides.

Dimethylarsinic Acid (Cacodylic Acid, (CH₃)₂AsO₂H)

- Structure : Aliphatic arsenical with two methyl groups attached to arsenic.

- Properties : Melting point ~195°C; highly water-soluble. Less toxic than aromatic analogs but still regulated due to arsenic content .

- Applications: Widely used as a non-selective herbicide (e.g., "Agent Blue" in agriculture) .

Lewisite (Dichloro(2-chlorovinyl)arsine)

o-Azobenzenediarsonic Acid

- Structure : Contains two arsenic centers linked by an azo (-N=N-)-functionalized benzene ring.

- Synthesis: Produced via diazotization of tetramino diphenylarsonic acid followed by coupling with arsenite .

- Properties : Higher molecular complexity and lower solubility compared to diphenyldiarsonic acid. Purification requires multiple steps, including sodium carbonate and acetic acid treatments .

Data Table: Key Properties of Selected Arsenicals

Research Findings and Functional Insights

- Chemical Reactivity : Diphenyldiarsonic acid's dual arsenic centers enable complex coordination chemistry, though its air sensitivity limits practical use. In contrast, cacodylic acid’s stability underpins its herbicide applications .

- Synthetic Challenges : Purification of diarsonic acids (e.g., removal of o-azobenzenediarsonic acid impurities) requires meticulous pH adjustments and charcoal treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.